chemical structure and physical properties of 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile
chemical structure and physical properties of 3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile
An In-depth Technical Guide to the Synthesis and Properties of 3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionitrile
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and predicted physicochemical properties of 3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionitrile. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide details a robust synthetic pathway, grounded in established chemical principles, and offers insights into the analytical characterization of this novel compound. While dedicated experimental data for this specific molecule is not widely available in public literature, this guide synthesizes information from analogous structures and reactions to provide a reliable predictive profile.
Introduction and Molecular Structure
3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionitrile is a functionalized piperidine derivative. The core of the molecule is a piperidine ring, a common scaffold in medicinal chemistry due to its prevalence in bioactive natural products and synthetic drugs.[1] This specific structure is characterized by a methyl group on the piperidine nitrogen (position 1), and a methylamino-propionitrile substituent at position 4.
The IUPAC name for this compound is 3-(methyl(1-methylpiperidin-4-yl)amino)propanenitrile.
Molecular Structure:
Caption: 2D Chemical Structure of 3-(methyl(1-methylpiperidin-4-yl)amino)propanenitrile.
Predicted Physicochemical Properties
Predicting the physicochemical properties of a novel compound is a critical step in drug development, influencing factors such as solubility, absorption, and distribution. The properties of 3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionitrile can be inferred from its structural motifs.
| Property | Predicted Value | Rationale and Comparative Insights |
| Molecular Formula | C10H19N3 | Based on the chemical structure. |
| Molecular Weight | 181.28 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to light yellow liquid | Many simple aliphatic amines and nitriles are liquids at room temperature.[2][3] |
| Boiling Point | > 200 °C (estimated) | The presence of the polar nitrile group and the tertiary amine will increase the boiling point compared to simpler piperidines. |
| Solubility | Soluble in water and polar organic solvents (e.g., ethanol, methanol, DMSO) | The tertiary amine and nitrile functionalities are expected to confer good solubility in polar media. |
| pKa | 8.5 - 9.5 (estimated) | The piperidine nitrogen is a basic center. The pKa is expected to be in the typical range for tertiary amines. |
Synthesis and Purification
The synthesis of 3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionitrile can be logically approached through a two-step process starting from commercially available precursors. This synthetic strategy is designed for efficiency and scalability.
Synthetic Workflow Diagram:
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of N-methyl-1-methylpiperidin-4-amine
The initial step involves the synthesis of the key intermediate, N-methyl-1-methylpiperidin-4-amine, via reductive amination of 1-methyl-4-piperidone.
Reaction Scheme:
1-Methyl-4-piperidone + Methylamine → N-methyl-1-methylpiperidin-4-amine
Experimental Protocol:
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Reaction Setup: To a solution of 1-methyl-4-piperidone (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add methylamine (1.2 equivalents, typically as a solution in a solvent like THF or ethanol).
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Formation of Imine/Enamine: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine or enamine intermediate.
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Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents) portion-wise to the reaction mixture. The use of NaBH(OAc)3 is advantageous as it is a mild and selective reducing agent for imines in the presence of ketones.
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Work-up and Isolation: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: The crude N-methyl-1-methylpiperidin-4-amine can be purified by vacuum distillation or column chromatography on silica gel.
Step 2: Synthesis of 3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionitrile
The final step is the aza-Michael addition (cyanoethylation) of the secondary amine intermediate with acrylonitrile.[4] This reaction is a classic method for the formation of β-aminopropionitriles.[5]
Reaction Scheme:
N-methyl-1-methylpiperidin-4-amine + Acrylonitrile → 3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionitrile
Experimental Protocol:
-
Reaction Setup: Dissolve N-methyl-1-methylpiperidin-4-amine (1 equivalent) in a suitable solvent like methanol or ethanol. The reaction can often be performed without a catalyst, but a mild base or a Lewis acid catalyst like yttrium nitrate can be employed to enhance the reaction rate.[6][7]
-
Addition of Acrylonitrile: Add acrylonitrile (1.1 equivalents) dropwise to the solution at room temperature. The reaction is typically exothermic, and cooling may be necessary for larger-scale reactions.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is generally complete within a few hours.
-
Work-up and Isolation: Once the reaction is complete, remove the solvent under reduced pressure. The resulting crude product can be purified.
-
Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel using a gradient of a suitable eluent system (e.g., dichloromethane/methanol or ethyl acetate/heptane with a small amount of triethylamine to prevent streaking on the column).
Analytical Characterization
The structural confirmation of the synthesized 3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionitrile would rely on a combination of standard spectroscopic techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | - Signals corresponding to the two N-methyl groups. - A characteristic triplet for the methylene group adjacent to the nitrile. - A triplet for the methylene group adjacent to the tertiary amine. - A complex multiplet for the piperidine ring protons. |
| ¹³C NMR | - A signal for the nitrile carbon around 118-122 ppm. - Signals for the two N-methyl carbons. - Signals for the methylene carbons of the propionitrile chain. - Signals for the carbons of the piperidine ring. |
| Mass Spectrometry (MS) | - The molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight. |
| Infrared (IR) Spectroscopy | - A characteristic sharp absorption band for the nitrile (C≡N) stretch around 2240-2260 cm⁻¹. - C-H stretching and bending vibrations for the aliphatic groups. |
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionitrile is not available, its handling should be guided by the safety profiles of its constituent functional groups.
-
Toxicity: Aliphatic amines and nitriles can be toxic if ingested, inhaled, or absorbed through the skin. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handling: Work in a well-ventilated fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Potential Applications
Piperidine derivatives are of significant interest in medicinal chemistry due to their ability to interact with various biological targets.[8] The presence of a tertiary amine and a nitrile group in 3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionitrile makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, opening up avenues for further chemical modifications.
Conclusion
This technical guide has outlined the chemical structure, predicted properties, and a detailed synthetic route for 3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionitrile. While this compound is not extensively documented in the public domain, its synthesis is achievable through well-established organic chemistry reactions. The information provided herein serves as a valuable resource for researchers and scientists interested in the synthesis and exploration of novel piperidine derivatives for various applications, particularly in the field of drug discovery and development.
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